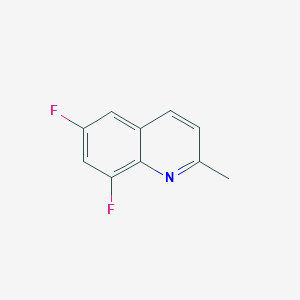
6,8-difluoro-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-difluoro-2-methylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-difluoro-2-methylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the Skraup cyclization, where aniline derivatives react with aldehydes or ketones under acidic conditions to form the quinoline ring . For instance, reacting 2,3,4,5-tetrafluoroaniline with acrolein, crotonic aldehyde, or methylvinylketone can yield various fluorinated quinolines .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
化学反応の分析
Types of Reactions: 6,8-difluoro-2-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be displaced by nucleophiles, leading to the formation of new derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties .
科学的研究の応用
6,8-difluoro-2-methylquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antineoplastic, and antiviral agent. Its fluorinated structure enhances its ability to interact with biological targets.
Materials Science: Fluorinated quinolines are used in the development of liquid crystals and other advanced materials.
Industrial Chemistry: The compound is used as a building block for the synthesis of various industrial chemicals and dyes.
作用機序
The mechanism of action of 6,8-difluoro-2-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and cell death . The presence of fluorine atoms enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
類似化合物との比較
6,8-Difluoroquinoline: Lacks the methyl group at the 2-position but shares similar fluorination patterns.
2-Methylquinoline: Lacks fluorine atoms but has a similar quinoline structure with a methyl group at the 2-position.
Fluoroquinolones: A class of antibiotics with similar fluorinated quinoline structures but with additional functional groups that enhance their antibacterial activity.
Uniqueness: 6,8-difluoro-2-methylquinoline is unique due to its specific substitution pattern, which combines the effects of both methyl and fluorine groups. This combination enhances its biological activity and chemical reactivity, making it a valuable compound for various applications .
特性
分子式 |
C10H7F2N |
|---|---|
分子量 |
179.17 g/mol |
IUPAC名 |
6,8-difluoro-2-methylquinoline |
InChI |
InChI=1S/C10H7F2N/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,1H3 |
InChIキー |
UUURKCKHQXFBQP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2C=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















